5-(Difluoromethyl)furan-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)furan-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of furan-3-carbaldehyde and has two fluorine atoms attached to the carbon atom adjacent to the aldehyde group.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)furan-3-carbaldehyde is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to its biological activity. Further research is needed to fully understand the mechanism of action of this compound.
Biochemische Und Physiologische Effekte
Studies have shown that 5-(Difluoromethyl)furan-3-carbaldehyde has various biochemical and physiological effects. In one study, it was shown to have potent inhibitory activity against a specific enzyme involved in cancer cell growth. In another study, it was found to have antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Difluoromethyl)furan-3-carbaldehyde in lab experiments is its unique chemical structure, which allows for the synthesis of other compounds with unique properties. Additionally, it has shown potential as a drug candidate and may be useful in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(Difluoromethyl)furan-3-carbaldehyde. One area of research could focus on its potential as a drug candidate for the treatment of various diseases. Another area of research could focus on its use in the development of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential limitations in lab experiments.
Conclusion:
In conclusion, 5-(Difluoromethyl)furan-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and biological activity make it a promising candidate for further research in medicinal chemistry, organic synthesis, and material science. However, further research is needed to fully understand its mechanism of action and to determine its potential limitations in lab experiments.
Synthesemethoden
The synthesis of 5-(Difluoromethyl)furan-3-carbaldehyde involves the reaction of 5-(Bromomethyl)furan-3-carbaldehyde with difluoromethyl magnesium bromide in the presence of a palladium catalyst. This reaction results in the substitution of the bromine atom with a difluoromethyl group, forming the desired compound.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)furan-3-carbaldehyde has shown potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate due to its unique chemical structure and biological activity. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
153026-75-6 |
---|---|
Produktname |
5-(Difluoromethyl)furan-3-carbaldehyde |
Molekularformel |
C6H4F2O2 |
Molekulargewicht |
146.09 g/mol |
IUPAC-Name |
5-(difluoromethyl)furan-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2O2/c7-6(8)5-1-4(2-9)3-10-5/h1-3,6H |
InChI-Schlüssel |
SHOSWTDXNHYNAL-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C=O)C(F)F |
Kanonische SMILES |
C1=C(OC=C1C=O)C(F)F |
Synonyme |
3-Furancarboxaldehyde, 5-(difluoromethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.